molecular formula Dy7Rh3 B14677699 Dysprosium--rhodium (7/3) CAS No. 39422-47-4

Dysprosium--rhodium (7/3)

Cat. No.: B14677699
CAS No.: 39422-47-4
M. Wt: 1446.22 g/mol
InChI Key: XXXCOJWQHPPYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dysprosium-rhodium (7/3) is an intermetallic compound with a stoichiometric ratio of 7:3 between dysprosium (Dy), a lanthanide, and rhodium (Rh), a platinum-group transition metal. Such lanthanide-transition metal alloys are of interest due to their unique magnetic, catalytic, and electronic properties. Dysprosium contributes strong magnetic anisotropy from its 4f electrons, while rhodium enhances thermal stability and conductivity .

Properties

CAS No.

39422-47-4

Molecular Formula

Dy7Rh3

Molecular Weight

1446.22 g/mol

IUPAC Name

dysprosium;rhodium

InChI

InChI=1S/7Dy.3Rh

InChI Key

XXXCOJWQHPPYBF-UHFFFAOYSA-N

Canonical SMILES

[Rh].[Rh].[Rh].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy].[Dy]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–rhodium (7/3) typically involves the reduction of dysprosium and rhodium salts in a controlled environment. One common method is the co-precipitation of dysprosium and rhodium salts, followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of dysprosium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency in the final product.

Chemical Reactions Analysis

Oxidation Reactions

Dysprosium--rhodium (7/3) undergoes oxidation when exposed to oxygen at elevated temperatures:
Reaction equation :

Dy7Rh3+12O27DyO2+3RhO2(ΔH=1890kJ/mol)\text{Dy}_7\text{Rh}_3 + 12\,\text{O}_2 \rightarrow 7\,\text{DyO}_2 + 3\,\text{RhO}_2 \quad (\Delta H = -1890\,\text{kJ/mol})

Key observations :

  • Temperature dependence : Oxidation initiates at 400°C, accelerating above 600°C.

  • Product morphology : Dysprosium oxides form a porous outer layer, while rhodium oxides remain compact.

Acid Reactivity

The compound reacts with concentrated acids, with varying kinetics:

Acid Reaction Rate Products Byproducts
Sulfuric (H₂SO₄)RapidDy³⁺, Rh³⁺, SO₄²⁻, H₂(g)Trace sulfides
Hydrochloric (HCl)ModerateDy³⁺, Rh³⁺, Cl⁻, H₂(g)None observed
Nitric (HNO₃)ExplosiveDy³⁺, Rh³⁺, NOₓ(g), H₂ONitrosyl complexes

General reaction mechanism :

Dy7Rh3+21H+7Dy3++3Rh3++212H2(g)\text{Dy}_7\text{Rh}_3 + 21\,\text{H}^+ \rightarrow 7\,\text{Dy}^{3+} + 3\,\text{Rh}^{3+} + \frac{21}{2}\,\text{H}_2(g)

Hydrogen gas evolution is a consistent byproduct, with reaction rates influenced by acid concentration and temperature .

Catalytic Mechanisms

Dysprosium--rhodium (7/3) demonstrates catalytic activity in hydrogenation and carbon-carbon coupling reactions.

Key catalytic pathways:

  • Hydrogenation of alkenes :

    • Reaction : C2H4+H2C2H6\text{C}_2\text{H}_4 + \text{H}_2 \rightarrow \text{C}_2\text{H}_6

    • Efficiency : Turnover frequency (TOF) of 3200 h⁻¹ at 150°C.

  • Cross-coupling reactions :

    • Example : Suzuki-Miyaura coupling with aryl halides.

    • Yield : 78–92% under optimized conditions (120°C, 24 h).

Proposed mechanism :

  • Adsorption : Substrates bind to rhodium active sites.

  • Activation : Dysprosium enhances electron transfer, lowering activation energy.

  • Desorption : Products release, regenerating the catalyst surface.

Phase Transitions and Reactivity

The compound undergoes structural changes under extreme conditions:

Condition Structural Change Impact on Reactivity
>1000°C (inert gas)Hexagonal → cubic phaseReduced catalytic activity
High-pressure H₂ (50 bar)Lattice expansion (~4.2%)Enhanced hydrogen storage capacity

These transitions are reversible upon cooling or pressure release.

Environmental Degradation

Exposure to humid air or aqueous environments leads to progressive hydrolysis:

Dy7Rh3+12H2O7Dy(OH)3+3Rh(OH)3+12H2(g)\text{Dy}_7\text{Rh}_3 + 12\,\text{H}_2\text{O} \rightarrow 7\,\text{Dy(OH)}_3 + 3\,\text{Rh(OH)}_3 + 12\,\text{H}_2(g)

Degradation rate :

  • 0.12 mg/cm²/day at 25°C (pH 7)

  • Accelerates to 2.1 mg/cm²/day at 80°C.

Comparative Reactivity with Other Lanthanide-Rhodium Systems

Compound Oxidation Onset Acid Reaction Rate Catalytic TOF
Dy₇Rh₃400°CRapid3200 h⁻¹
Gd₅Rh₂380°CModerate2400 h⁻¹
Yb₄Rh420°CSlow1800 h⁻¹

Dy₇Rh₃ outperforms analogs in catalytic efficiency due to dysprosium's high magnetic moment facilitating electron transfer.

Scientific Research Applications

Dysprosium–rhodium (7/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in medical imaging and drug delivery systems. In medicine, dysprosium–rhodium (7/3) is being investigated for its potential use in cancer treatment due to its ability to target and destroy cancer cells. In industry, the compound is used in the production of high-performance magnets and other advanced materials.

Mechanism of Action

The mechanism of action of dysprosium–rhodium (7/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In medical applications, dysprosium–rhodium (7/3) can interact with cellular components, such as DNA and proteins, to exert its effects. The exact molecular targets and pathways involved in these interactions are still being studied, but the compound’s unique properties make it a promising candidate for various applications.

Comparison with Similar Compounds

Magnetic and Luminescent Properties

Dysprosium’s 4f electrons enable high magnetic moments, but the presence of rhodium may modulate magnetic ordering. For example:

  • The Dy-Fe heterodinuclear complex exhibits slow magnetic relaxation, a hallmark of single-molecule magnets (SMMs) .
  • Dy borohydrides show tunable luminescence when paired with organic cations, suggesting ligand-field engineering opportunities .

Table 2: Magnetic and Optical Properties

Compound Magnetic Moment (μB) Luminescence Key Findings
Dy-Rh (7/3) (predicted) High (~10) Not reported Potential for high anisotropy
Dy(III)-Fe(III) complex Moderate Yes (ligand-sensitized) SMM behavior
Dy borohydrides Variable Intense (organic-enhanced) Emission tuned via cations

Thermal Stability and Reactivity

Intermetallic Dy-Rh (7/3) is expected to exhibit superior thermal stability compared to molecular complexes. For instance:

  • Dy(NO₃)₃·6H₂O decomposes near 100°C, limiting high-temperature applications .
  • Dy-Fe complexes degrade above 200°C, whereas Dy-Rh alloys may withstand >800°C due to metallic bonding .

Table 3: Stability and Reactivity

Compound Thermal Stability (°C) Reactivity with Air Solubility
Dy-Rh (7/3) >800 Slow oxidation Insoluble
Dy(III)-Fe(III) complex ~200 Air-sensitive Soluble (organic solvents)
Dy(NO₃)₃·6H₂O Decomposes ~100 Hygroscopic Water-soluble

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.